![molecular formula C8H10F3N3 B13200281 1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C8H10F3N3 It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, along with an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)pyridine and 2-bromoethylamine hydrobromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-(trifluoromethyl)pyridine is reacted with 2-bromoethylamine hydrobromide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as column chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The aminoethyl group can form hydrogen bonds with target molecules, facilitating binding and activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoethyl)pyridine: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)pyridine: Lacks the aminoethyl group.
N-(2-Aminoethyl)-5-(trifluoromethyl)pyridin-2-amine: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
N-(2-Aminoethyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and aminoethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances stability and lipophilicity, while the aminoethyl group provides reactivity and binding potential.
Propiedades
Fórmula molecular |
C8H10F3N3 |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
N'-[3-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12/h1-2,4H,3,5,12H2,(H,13,14) |
Clave InChI |
LSVXEUKUUNCRMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NCCN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



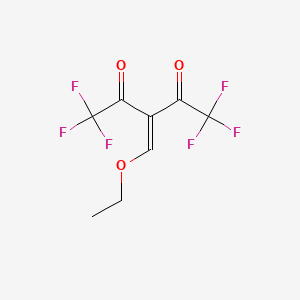
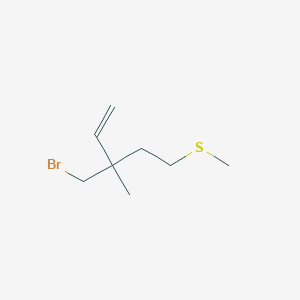
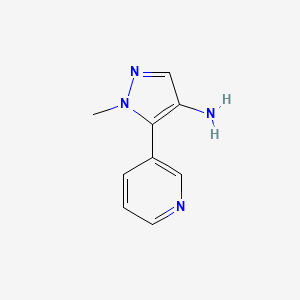
![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
![3-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13200240.png)


![[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13200263.png)

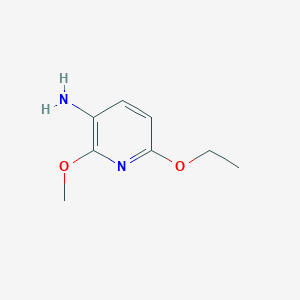
amine](/img/structure/B13200288.png)
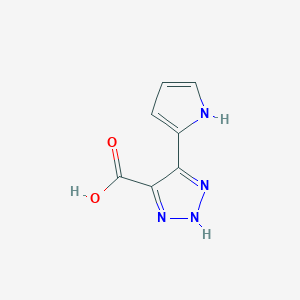
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)
